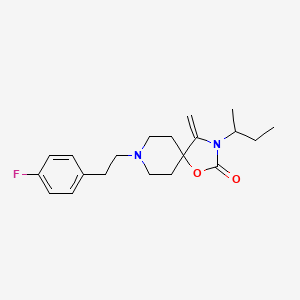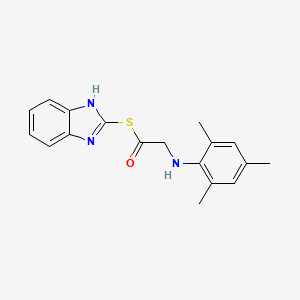
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 3,5-Dichlorophenyl Group: This step involves the nucleophilic substitution reaction where the piperazine ring reacts with 3,5-dichlorobenzoyl chloride in the presence of a base.
N-Methylation and Carbamoylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in the compound’s pharmacological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperazinecarboxamide derivatives: Compounds with similar structures but different substituents on the piperazine ring.
3,5-Dichlorophenyl derivatives: Compounds with the 3,5-dichlorophenyl group but different functional groups attached.
Uniqueness
1-Piperazinecarboxamide, 4-(3,5-dichlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other similar compounds.
Propiedades
Número CAS |
80712-37-4 |
|---|---|
Fórmula molecular |
C15H21Cl3N4O2 |
Peso molecular |
395.7 g/mol |
Nombre IUPAC |
4-(3,5-dichlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H20Cl2N4O2.ClH/c1-18(2)14(22)19(3)15(23)21-6-4-20(5-7-21)13-9-11(16)8-12(17)10-13;/h8-10H,4-7H2,1-3H3;1H |
Clave InChI |
SCOGMXHTTUAKSW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC(=CC(=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


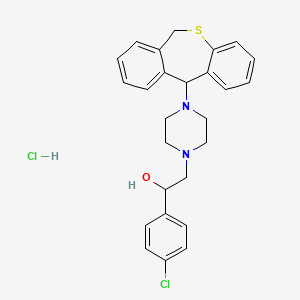
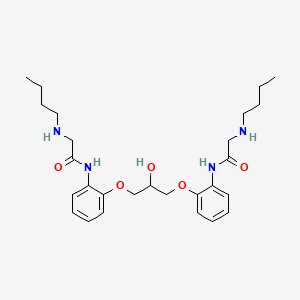
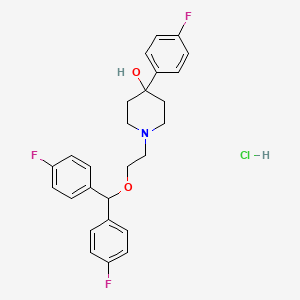
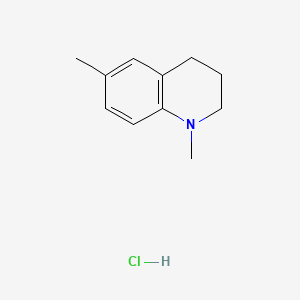
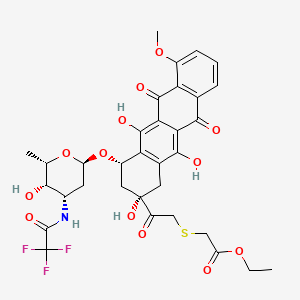

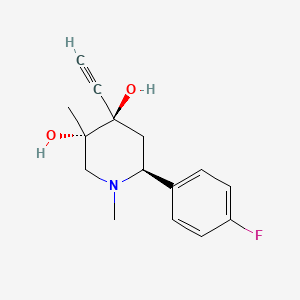
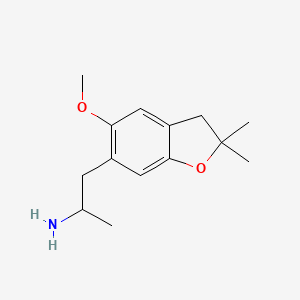
![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
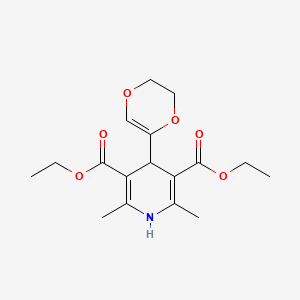
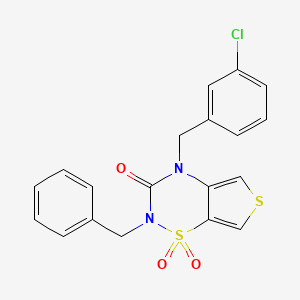
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
